Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate
CAS No.: 502842-10-6
Cat. No.: VC7802238
Molecular Formula: C14H19NO6
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 502842-10-6 |
---|---|
Molecular Formula | C14H19NO6 |
Molecular Weight | 297.3 g/mol |
IUPAC Name | ethyl 3-amino-3-(2-methylphenyl)propanoate;oxalic acid |
Standard InChI | InChI=1S/C12H17NO2.C2H2O4/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;3-1(4)2(5)6/h4-7,11H,3,8,13H2,1-2H3;(H,3,4)(H,5,6) |
Standard InChI Key | TZAPJRFLLVSPLK-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(C1=CC=CC=C1C)N.C(=O)(C(=O)O)O |
Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1C)N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate (CAS: 502842-10-6 , 122744-78-9 ) is a salt formed by the reaction of ethyl 3-amino-3-(2-methylphenyl)propanoate with oxalic acid. Its molecular formula is C₁₄H₁₉NO₆ (C₁₂H₁₇NO₂·C₂H₂O₄), with a molecular weight of 297.31 g/mol . The IUPAC name delineates its structure: an ethyl ester group (-OCO₂C₂H₅), a central amino-substituted propanoate chain, and a 2-methylphenyl aromatic ring.
Structural Analysis
The compound’s backbone features a propanoate ester linked to a 2-methylphenyl group at the β-position, with an amino group (-NH₂) at the α-carbon. The oxalate counterion (C₂O₄²⁻) forms ionic bonds with the protonated amino group, stabilizing the crystal lattice. Spectroscopic data (e.g., NMR, IR) would reveal key functional groups:
Physical and Chemical Properties
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Purity | ≥95% | |
Melting Point | Not reported | – |
Solubility | Limited in water; soluble in polar organic solvents (e.g., DMSO, ethanol) | |
Storage Conditions | Cool, dry environment (<25°C) |
The compound’s limited aqueous solubility arises from its hydrophobic aromatic and ester moieties. Its oxalate component enhances stability but may contribute to hygroscopicity under humid conditions .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, a general route involves:
-
Amination of 2-methylphenylpropanoate: Reacting ethyl 3-bromo-3-(2-methylphenyl)propanoate with ammonia or an amine source.
-
Salt formation: Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .
Key intermediates include ethyl 3-(2-methylphenyl)propanoate and its brominated derivative. Yield optimization typically requires controlled pH and temperature conditions .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing β-amino acid derivatives, which are pivotal in peptidomimetics and enzyme inhibitors. Its aromatic and amino functionalities enable modular derivatization for drug discovery .
Chemical Biology Studies
Researchers employ it as a substrate for studying aminotransferase kinetics or modifying protein residues. The oxalate group aids in crystallization for X-ray diffraction studies .
Analytical and Quality Control Methods
Chromatographic Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥95% . UV detection at 254 nm identifies aromatic absorption bands.
Spectroscopic Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume